1-(3-Bromobenzyl)pyrrolidine hydrochloride
Overview
Description
1-(3-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 3-bromobenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)pyrrolidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
- 1-(4-Bromobenzyl)pyrrolidine
- 3-(2-Bromoethyl)pyridine hydrobromide
- 2-(1-Bromoethyl)pyridine hydrobromide
Uniqueness
1-(3-Bromobenzyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. Its structure features a pyrrolidine ring substituted with a 3-bromobenzyl group, which contributes to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
This compound has the molecular formula C12H14BrClN and a molecular weight of 276.6 g/mol. The presence of bromine enhances its electrophilic character, making it a versatile compound for various chemical transformations .
Pyrrolidine derivatives, including this compound, are known for their ability to interact with various biological targets. The nucleophilic nature of the pyrrolidine nitrogen allows for electrophilic substitution reactions, which can lead to diverse biological activities. While specific data on this compound's biological activity is limited, related pyrrolidine compounds have shown promising results in several studies.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been identified as inhibitors of Pseudomonas aeruginosa, a common pathogen responsible for various infections . The antibacterial activity is often attributed to their ability to inhibit key bacterial proteins essential for survival.
Comparative Analysis
The following table compares this compound with structurally similar compounds to highlight its unique features and potential applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(3-Bromophenyl)pyrrolidine | C10H12BrN | Lacks hydrochloride salt; used in similar applications. |
(S)-2-(3-Bromophenyl)pyrrolidine | C10H12BrN | Chiral variant; exhibits different biological activity. |
1-(3-Chlorobenzyl)pyrrolidine | C12H14ClN | Contains chlorine instead of bromine; alters reactivity. |
Study on Pyrrolidine Derivatives
A study focused on pyrrolidine-2,3-diones as potential inhibitors of bacterial proteins demonstrated that modifications in the pyrrolidine structure can significantly enhance antibacterial activity . These findings suggest that this compound may also exhibit similar properties if optimized appropriately.
In Vitro Studies
In vitro assays have shown that certain pyrrolidine derivatives can effectively inhibit bacterial growth at low concentrations (e.g., MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus) . Such results indicate the potential for developing new antibacterial agents based on the pyrrolidine scaffold.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHVKSNLLNICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638221-36-9 | |
Record name | Pyrrolidine, 1-[(3-bromophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.